molecular formula C13H16F4N2 B7936516 N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7936516
M. Wt: 276.27 g/mol
InChI Key: GFDFCWPXWMBCAR-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine is a fluorinated tertiary amine featuring a pyrrolidine core substituted with a methyl group and a benzyl moiety. The benzyl group is further functionalized with a fluorine atom at the para position and a trifluoromethyl group at the ortho position. This structural configuration enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2/c1-19(11-4-5-18-7-11)8-9-2-3-10(14)6-12(9)13(15,16)17/h2-3,6,11,18H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDFCWPXWMBCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)C(F)(F)F)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity, potentially leading to more effective biological activity. The exact pathways and targets would depend on the specific application and further research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

a) 1-(4-Fluoro-2-(trifluoromethyl)benzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (32a)
  • Structure : Shares the 4-fluoro-2-(trifluoromethyl)benzyl group but incorporates a pyrazolo-pyrimidine core instead of pyrrolidine.
  • Synthesis : Prepared via alkylation of a pyrazolo-pyrimidin-4-amine derivative with 4-fluoro-2-trifluoromethylbenzyl bromide (52% yield) .
  • Properties : The iodine substituent enhances molecular weight (MW: ~500 g/mol) and may influence halogen-bonding interactions in biological targets.
b) N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine Hydrochloride
  • Structure : Contains a 4-fluorobenzyl group but lacks the trifluoromethyl substituent. The amine is linked to a piperidine ring instead of pyrrolidine.
  • Applications : Used in neurological studies due to piperidine’s conformational flexibility, which may improve blood-brain barrier penetration compared to pyrrolidine .

Analogues with Trifluoromethyl Substitutions

a) 3-Nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine
  • Structure : Features a trifluoromethylbenzyl group attached to a nitro-pyridine amine.
  • MW: 297.23 g/mol .
b) N-(3-(Trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine
  • Structure: Combines a trifluoromethylbenzyl group with a quinoline-pyrazole scaffold.
  • Applications: Quinoline derivatives are explored for antimicrobial activity; the trifluoromethyl group improves resistance to oxidative metabolism .

Pyrrolidine and Piperidine Derivatives

a) N-Ethyl-N-isopropylpropan-2-amine
  • Structure : A simple tertiary amine lacking aromaticity but used as a base in synthetic protocols.
  • Role : Contrasts with the target compound by highlighting how aromatic fluorination and rigid pyrrolidine cores enhance target specificity .
b) N-(4-(tert-Butyl)benzyl)-N-((5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)prop-2-yn-1-amine (57)
  • Structure : Incorporates a diazirinyl-naphthalene group and a tert-butylbenzyl substituent.
  • Synthesis : High-yield (99%) via desilylation of a trimethylsilyl-protected intermediate .

Comparative Data Table

Compound Name Core Structure Substituents MW (g/mol) Yield (%) Key Properties/Applications
Target Compound Pyrrolidine 4-Fluoro-2-(trifluoromethyl)benzyl ~300* N/A High lipophilicity, metabolic stability
32a Pyrazolo-pyrimidine 4-Fluoro-2-(trifluoromethyl)benzyl ~500 52 Halogen-bonding potential
N-(4-Fluorobenzyl)-piperidine derivative Piperidine 4-Fluorobenzyl ~250 N/A Neurological applications
3-Nitro-N-(trifluoromethylbenzyl)pyridin-4-amine Pyridine 3-(Trifluoromethyl)benzyl, nitro 297.23 N/A Electrophilic reactivity

*Estimated based on structural analogues.

Key Research Findings

  • Ring Size Differences : Pyrrolidine’s five-membered ring imposes greater conformational restriction than piperidine, which may reduce off-target interactions in drug design .
  • Synthetic Challenges : Trifluoromethyl groups require specialized reagents (e.g., trifluoromethylbenzyl bromides), and yields for such reactions are moderate (52–99%), depending on steric hindrance .

Biological Activity

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine (commonly referred to as compound 1) is a synthetic organic compound with significant potential in pharmacological applications. Its unique structural features, including the presence of fluorinated groups, enhance its biological activity and make it a valuable candidate for further research.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

  • Molecular Formula : C12H14F4N
  • Molecular Weight : 265.24 g/mol
  • IUPAC Name : this compound

The presence of both fluoro and trifluoromethyl groups contributes to its lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The fluorinated groups improve binding affinity and selectivity, which can lead to enhanced therapeutic effects. The compound's mechanism of action may involve:

  • Receptor Binding : Compounds with similar structures have shown potential as ligands for various receptors, including dopamine and serotonin receptors.
  • Enzyme Inhibition : The ability to inhibit specific enzymes can lead to therapeutic benefits in conditions such as cancer or infectious diseases.

Antimicrobial Activity

Recent studies have reported on the antimicrobial properties of compounds structurally similar to compound 1. For instance, derivatives with similar piperidine or pyrrolidine cores exhibited significant activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMIC (μg/mL)
Compound 1Staphylococcus aureus5
Compound 1Escherichia coli10

These findings suggest that compound 1 may possess comparable antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Antiviral Activity

In addition to antibacterial properties, compounds with similar structures have been explored for antiviral activities. For example, certain derivatives showed effective inhibition against Hepatitis C virus (HCV), indicating potential for compound 1 in antiviral drug development.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various piperidine derivatives against S. aureus and E. coli. Compound 1 was included in the screening process, where it demonstrated a minimum inhibitory concentration (MIC) of 5 μg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of fluorinated compounds. Compound 1 was tested for its ability to inhibit specific kinases involved in cancer progression. Preliminary results indicated that it could effectively reduce kinase activity by approximately 60% at a concentration of 10 μM, suggesting its role as a potential anticancer agent .

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